Histamine
Overview
Description
Histamine is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter for the brain, spinal cord, and uterus . It is chemically classified as an amine, derived from the decarboxylation of the amino acid histidine . This compound plays a crucial role in the inflammatory response and has been recognized as a central neurotransmitter .
Mechanism of Action
Histamine is an organic nitrogenous compound that plays a crucial role in local immune responses, regulates physiological functions in the gut, and acts as a neurotransmitter for the brain, spinal cord, and uterus .
Target of Action
This compound primarily targets the this compound receptors H1, H2, H3, and H4 . These receptors are G-protein coupled receptors that are differentially expressed and couple to different second messenger systems, resulting in context-specific effects in response to this compound release .
Mode of Action
This compound interacts with its targets by binding to the this compound receptors. This action is mediated by both H1 and H2 receptors . This compound acts directly on the blood vessels to dilate arteries and capillaries . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .
Biochemical Pathways
This compound is produced through the enzymatic decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase . This compound metabolism conforms to a very complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism . This compound also plays a role in the modulation of angiogenesis-mediated processes .
Pharmacokinetics
This compound is produced as part of the local immune response to invading bodies and triggers inflammation .
Result of Action
The action of this compound results in a variety of physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues . Furthermore, this compound plays a central role as a mediator of itching .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of this compound neurons is essential for normal wakefulness, especially at specific circadian phases . Reducing activity in these neurons can produce sedation . The number of this compound neurons is increased in narcolepsy, but whether this affects brain levels of this compound is controversial .
Biochemical Analysis
Biochemical Properties
Histamine is involved in several biochemical reactions, primarily through its interaction with four types of this compound receptors: H1, H2, H3, and H4 . These receptors are G-protein-coupled receptors that mediate different physiological responses. For instance, H1 receptors are involved in allergic reactions and smooth muscle contraction, while H2 receptors regulate gastric acid secretion . This compound also interacts with enzymes such as this compound-N-methyltransferase and diamine oxidase, which are responsible for its metabolism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound increases vascular permeability and promotes the migration of white blood cells to sites of infection or injury . In the gastrointestinal tract, this compound stimulates the secretion of gastric acid by parietal cells . This compound also acts as a neurotransmitter in the central nervous system, influencing wakefulness, appetite, and cognitive functions . Additionally, this compound can modulate gene expression and cell signaling pathways, impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to its receptors, which triggers a cascade of intracellular signaling events . For example, the binding of this compound to H1 receptors activates phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn increase intracellular calcium levels . This signaling pathway results in smooth muscle contraction and increased vascular permeability . This compound binding to H2 receptors activates adenylate cyclase, increasing cyclic AMP levels and stimulating gastric acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is a short-acting compound, and its effects are typically transient . Prolonged exposure to this compound can lead to receptor desensitization and downregulation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as this compound-N-methyltransferase and diamine oxidase . Long-term studies have shown that chronic exposure to this compound can result in sustained changes in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound can cause mild physiological responses, such as increased gastric acid secretion and mild vasodilation . Higher doses can lead to more pronounced effects, including severe allergic reactions, bronchoconstriction, and hypotension . Toxic effects of this compound at very high doses include cardiovascular collapse and anaphylactic shock . These dose-dependent effects highlight the importance of carefully regulating this compound levels in therapeutic settings .
Metabolic Pathways
This compound is metabolized through two primary pathways: methylation and oxidative deamination . This compound-N-methyltransferase catalyzes the methylation of this compound to form N-methylthis compound, which is less biologically active . Diamine oxidase catalyzes the oxidative deamination of this compound to produce imidazole acetaldehyde and ammonia . These metabolic pathways are crucial for regulating this compound levels and preventing excessive this compound accumulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . In the central nervous system, this compound is transported by organic cation transporters and plasma membrane monoamine transporters . These transporters facilitate the uptake and clearance of this compound from synaptic clefts, ensuring proper neurotransmitter function . In peripheral tissues, this compound is distributed through the bloodstream and can bind to specific receptors on target cells .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on the cell type . In mast cells and basophils, this compound is stored in granules and released upon activation . In neurons, this compound is localized in synaptic vesicles and released into synapses in response to neuronal activity . The subcellular localization of this compound is critical for its function, as it ensures that this compound is available for rapid release and action when needed .
Preparation Methods
Histamine is synthesized through the decarboxylation of the amino acid histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase . This reaction can be represented as follows:
HistidineL-histidine decarboxylasethis compound+CO2
In industrial settings, this compound is often produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase . The reaction conditions typically involve maintaining an optimal pH and temperature to maximize enzyme activity.
Chemical Reactions Analysis
Histamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to imidazole acetaldehyde by diamine oxidase.
Methylation: this compound can be methylated by this compound N-methyltransferase to form N-methylthis compound.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like diamine oxidase and methylating agents like this compound N-methyltransferase . Major products formed from these reactions include imidazole acetaldehyde and N-methylthis compound.
Scientific Research Applications
Histamine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study amine chemistry and enzyme catalysis.
Biology: This compound is studied for its role in cell signaling, neurotransmission, and immune responses.
Comparison with Similar Compounds
Histamine is unique due to its dual role as a neurotransmitter and an immune mediator. Similar compounds include:
Serotonin: Another biogenic amine involved in neurotransmission and vasoconstriction.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.
Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.
This compound’s ability to act on multiple receptor types and its involvement in both central and peripheral physiological processes make it distinct from these other compounds.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJJOPFIAHURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023125 | |
Record name | Histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209-210 °C @ 18 MM HG | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |
Record name | SID8139979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM CHLOROFORM | |
CAS No. |
51-45-6 | |
Record name | Histamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histamine [USAN] | |
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Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
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Record name | histamine | |
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Record name | 1H-Imidazole-5-ethanamine | |
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Record name | Histamine | |
Source | EPA DSSTox | |
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Record name | 2-imidazol-4-ylethylamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | HISTAMINE | |
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Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, 86 °C | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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